3-chloro-N-[(2-methylphenyl)carbamothioyl]benzamide
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Overview
Description
3-chloro-N-[(2-methylphenyl)carbamothioyl]benzamide is a chemical compound that belongs to the class of thiourea derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-[(2-methylphenyl)carbamothioyl]benzamide typically involves the reaction of 3-chlorobenzoyl chloride with 2-methylphenylthiourea. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and reduce costs .
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-[(2-methylphenyl)carbamothioyl]benzamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The thiourea moiety can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiols.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and various amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Hydrolysis: Acidic hydrolysis is performed using hydrochloric acid (HCl), while basic hydrolysis uses sodium hydroxide (NaOH).
Major Products Formed
Substitution: Products include azides, nitriles, and substituted amines.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include thiols.
Hydrolysis: Products include amines and carboxylic acids.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of 3-chloro-N-[(2-methylphenyl)carbamothioyl]benzamide involves its interaction with specific molecular targets, such as enzymes. For example, as a urease inhibitor, the compound binds to the active site of the enzyme, preventing it from catalyzing the hydrolysis of urea into ammonia and carbon dioxide. This inhibition can disrupt various physiological processes and has therapeutic potential in treating diseases related to urease activity .
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-N-(4-methylphenyl)benzamide
- 3-chloro-N-(3-methylphenyl)benzamide
- 2-chloro-3-methoxy-N-(2-methylphenyl)benzamide
- 3-chloro-4-methoxy-N-(2-methylphenyl)benzamide
Uniqueness
3-chloro-N-[(2-methylphenyl)carbamothioyl]benzamide is unique due to its specific substitution pattern and the presence of the thiourea moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to inhibit urease and other enzymes sets it apart from similar compounds, highlighting its potential in medicinal chemistry and drug development .
Properties
IUPAC Name |
3-chloro-N-[(2-methylphenyl)carbamothioyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2OS/c1-10-5-2-3-8-13(10)17-15(20)18-14(19)11-6-4-7-12(16)9-11/h2-9H,1H3,(H2,17,18,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUAVOMDYXONTLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=S)NC(=O)C2=CC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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